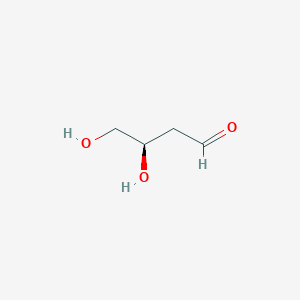

(3R)-3,4-Dihydroxybutanal

Description

(3R)-3,4-Dihydroxybutanal is a chiral aldehyde with two hydroxyl groups positioned at the C3 and C4 carbon atoms of a four-carbon chain. Its molecular formula is C₄H₈O₃, with an average molecular mass of 104.105 g/mol and a monoisotopic mass of 104.047344 g/mol . The compound features one defined stereocenter at the C3 position (R-configuration), while the stereochemistry at C4 remains undefined in its standard representation.

The compound’s reactivity is influenced by the proximity of its hydroxyl groups to the aldehyde moiety, enabling participation in tautomerism, hemiacetal formation, and oxidation-reduction reactions. Its stereochemistry also plays a critical role in biological interactions, particularly in enzyme-mediated processes.

Properties

CAS No. |

44595-51-9 |

|---|---|

Molecular Formula |

C4H8O3 |

Molecular Weight |

104.10 g/mol |

IUPAC Name |

(3R)-3,4-dihydroxybutanal |

InChI |

InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h2,4,6-7H,1,3H2/t4-/m1/s1 |

InChI Key |

CQSYGAZTCJHVFE-SCSAIBSYSA-N |

Isomeric SMILES |

C(C=O)[C@H](CO)O |

Canonical SMILES |

C(C=O)C(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (3R)-3,4-Dihydroxybutanal can be synthesized through several methods. One common approach involves the reduction of (3R)-3,4-Dihydroxybutanoic acid using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. Another method involves the aldol condensation of glycolaldehyde with formaldehyde, followed by reduction.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of (3R)-3,4-Dihydroxybutanoic acid. This process is carried out under high pressure and temperature using a metal catalyst such as palladium on carbon (Pd/C).

Types of Reactions:

Oxidation: this compound can undergo oxidation to form (3R)-3,4-Dihydroxybutanoic acid. This reaction is typically carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to (3R)-3,4-Dihydroxybutanol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) for halogenation, and ammonia (NH3) for amination.

Major Products:

Oxidation: (3R)-3,4-Dihydroxybutanoic acid.

Reduction: (3R)-3,4-Dihydroxybutanol.

Substitution: Halogenated or aminated derivatives of this compound.

Scientific Research Applications

(3R)-3,4-Dihydroxybutanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: this compound is used in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of (3R)-3,4-Dihydroxybutanal involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, facilitating various biochemical reactions.

Comparison with Similar Compounds

(3R)-3,4-Dihydroxybutanal belongs to a class of dihydroxyaldehydes, which are structurally defined by an aldehyde group and two hydroxyl groups on adjacent or non-adjacent carbons. Below is a detailed comparison with three closely related compounds: glyceraldehyde, D-erythrose, and 2,3-dihydroxybutanal.

Structural and Physical Properties

Key Observations :

- Chain Length and Functional Group Proximity: this compound’s hydroxyl groups are positioned farther from the aldehyde (C1) compared to glyceraldehyde and erythrose. This reduces its tendency to form intramolecular hemiacetals, unlike erythrose, which readily cyclizes into furanose forms.

- Stereochemical Complexity : The (3R) configuration distinguishes it from simpler dihydroxyaldehydes like glyceraldehyde, which has a well-defined D/L system at C2. This stereochemistry may influence its role in asymmetric synthesis or metabolic pathways.

- Stability: Unlike 2,3-dihydroxybutanal, which dehydrates easily to form enol ethers, this compound’s hydroxyl groups are less prone to elimination due to their distance from the aldehyde.

Spectroscopic and Analytical Data

- IR Spectroscopy : The aldehyde C=O stretch appears near 1720 cm⁻¹ , while hydroxyl O-H stretches are observed at 3200–3400 cm⁻¹ . This contrasts with glyceraldehyde, where the aldehyde peak is less prominent due to hemiacetal formation.

- NMR : The aldehyde proton in this compound resonates at δ 9.6–9.8 ppm (¹H NMR), with hydroxyl protons appearing as broad singlets near δ 2.5–3.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.